molecular formula C10H7NO4 B2782878 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid CAS No. 33282-12-1

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

Cat. No. B2782878
CAS RN: 33282-12-1
M. Wt: 205.169
InChI Key: UZFWPGDNEOHFBK-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid (5-HPICA) is a novel compound with a variety of potential applications in the fields of science and medicine. It is a derivative of the isoxazole family, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. 5-HPICA has been studied for its use in the synthesis of various compounds, as well as its potential properties and applications. This article will provide an overview of 5-HPICA, including its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has a wide range of potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, this compound has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of several other enzymes, including 5-lipoxygenase (5-LOX) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, as well as inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been found to have antioxidant properties, as well as the ability to reduce the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be separated from its isomer by column chromatography. Additionally, it is relatively inexpensive and has a wide range of potential applications. However, it is important to note that this compound is a relatively new compound and its exact mechanism of action is not yet fully understood.

Future Directions

The potential applications of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid are vast and there are many potential future directions for research. For example, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Additionally, further research could be conducted to explore its potential use as an antioxidant and its ability to inhibit the growth of certain bacteria and fungi. Additionally, studies could be conducted to explore its potential use in the synthesis of other compounds, such as pharmaceuticals, pesticides, and dyes.

properties

IUPAC Name

5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFWPGDNEOHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl ester 4 (32 mg, 0.15 mmol) in THE (2 mL) was added a solution of 1.0 M LiOH (2 mL) in one portion. The corresponding reaction was monitored by HPLC for consumption of the starting material. After 3 hours at room temperature, the reaction was complete. To the reaction was added EtOAc (2 mL) and water (2 mL) and the layers were allowed to separate. The aqueous layer was transferred to clean flask and then acidified to pH=1 using 2.0 N HCl. This was then extracted with EtOAc (5 mL) and the aqueous layer was discarded. The organic layer was washed with water (2 mL) and brine (2 mL) followed by drying over Na2SO4. Concentration gave 20 mg (65% yield) of the desired product 5 that was used “as is” in the next step.
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
65%

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